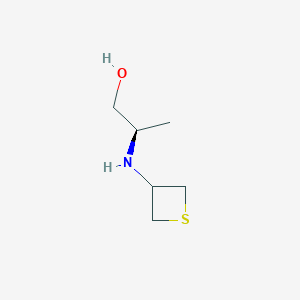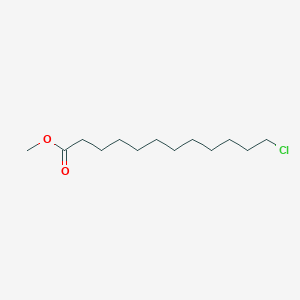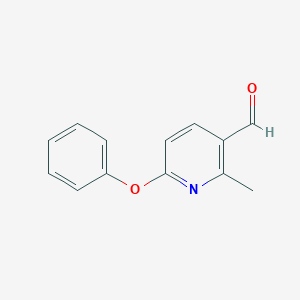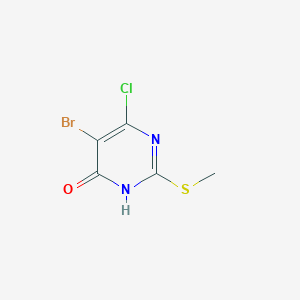
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-chloro-2-ethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with 3-amino-4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative reducing agents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amino groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Coupling Reagents: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted benzamides can be formed.
Oxidation Products: Nitro and nitroso derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
- 3-amino-4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-4-10(16)8-13(14)19-15(20)9-3-5-11(17)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20) |
InChI Key |
SKCPPARBSBFELL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


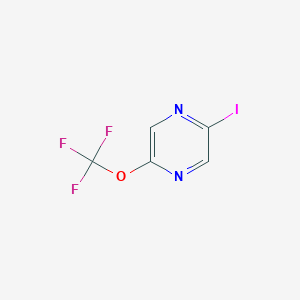
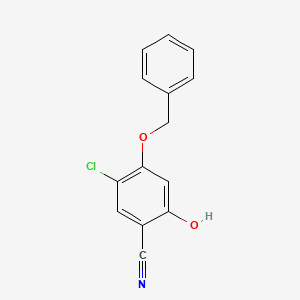
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
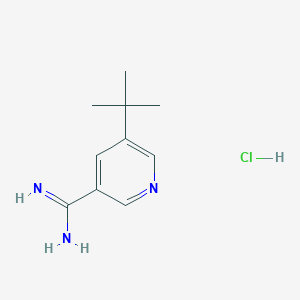
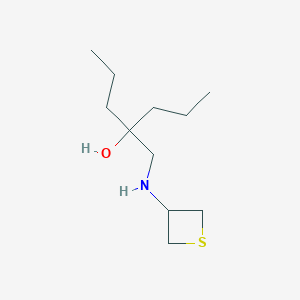
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
